硫喷丁

描述

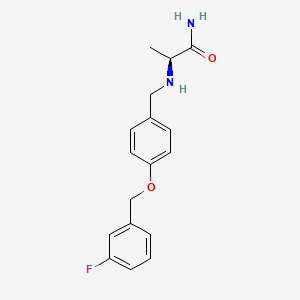

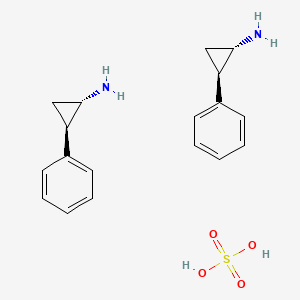

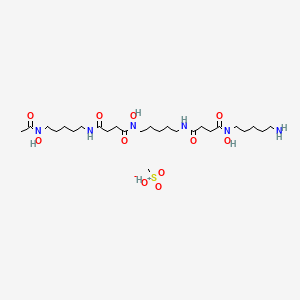

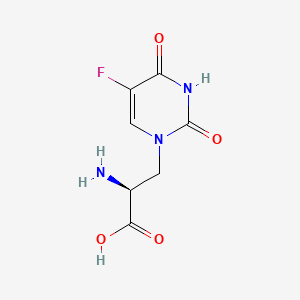

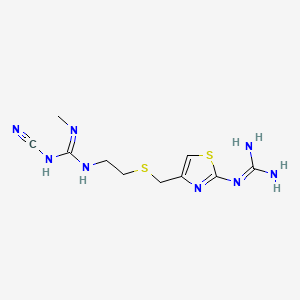

Tiotidine is a compound with the molecular formula C10H16N8S2 . It is a member of thiazoles . Tiotidine has been described as a histamine H2 receptor inverse agonist . It binds with high affinity to an inactive G-protein-coupled form of the receptor .

Molecular Structure Analysis

The IUPAC name for Tiotidine is 1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine . The InChI and Canonical SMILES for Tiotidine are also available .Chemical Reactions Analysis

Tiotidine has been found to behave as an inverse agonist in U-937 cells, diminishing basal cAMP levels . It shows two binding sites, one with high affinity and low capacity and the other with low affinity and high capacity .科学研究应用

心脏药理学

硫喷丁被认为是 H2 受体的有效特异拮抗剂,已对其对心脏功能的影响进行了研究。在分离的豚鼠心脏中,硫喷丁表现出 P-R 间期轻微延长,而不影响心率、收缩力或冠状动脉功能。它对组胺的阳性变时作用有竞争性拮抗作用,并降低了组胺诱导的室性心律失常的发生率和持续时间,表明其在探索组胺在心脏功能和功能障碍中的作用方面的潜在效用 (Trzeciakowski 和 Levi, 1980)。

与 G 蛋白偶联受体的相互作用

在涉及 U-937 细胞的研究中,发现硫喷丁表现为反激动剂,降低了基础 cAMP 水平。它对与 G 蛋白偶联的受体亚群表现出高亲和力,为立方三元复合物模型提供了支持。这项研究表明硫喷丁在影响受体行为中的作用及其作为药理学研究工具的潜力 (Monczor 等人, 2003)。

与吗啡镇痛的相互作用

关于硫喷丁作为全身吗啡镇痛抑制剂的作用的大脑部位的研究表明,微注射到腹侧中央导水管周围灰质会减弱吗啡诱导的镇痛反应。这表明硫喷丁对疼痛调节机制的影响,特别是在吗啡给药的情况下 (Hough 和 Nalwak, 1992)。

对胃酸分泌的影响

研究了硫喷丁在减少十二指肠溃疡患者夜间酸分泌方面的疗效。该研究表明酸分泌显着、持续和剂量相关地减少,表明硫喷丁在治疗酸分泌过多状态中的潜力 (Valenzuela 等人, 1981)。

与鸭中组胺受体的结合

硫喷丁用于表征鸭脑皮层中的组胺 H2 样受体,显示出快速、稳定、饱和和高亲和力结合。这表明在研究禽类特异性 H2 样组胺受体或新型组胺受体亚型方面具有潜在应用 (Zawilska 等人, 2002)。

作用机制

Target of Action

Tiotidine primarily targets the Histamine H2 Receptor (H2R) . H2R is a member of the large family of G protein-coupled receptors and plays a significant role in various physiological processes, including gastric acid secretion, cell proliferation, and immune responses .

Mode of Action

Tiotidine is an inverse agonist of the H2R . It binds with high affinity to an inactive G-protein-coupled form of the receptor . This binding leads to a decrease in basal cAMP levels . Tiotidine biases the system to a G-protein-coupled form of the receptor that is unable to evoke a response .

Biochemical Pathways

Tiotidine’s action on the H2R affects the cAMP-dependent pathway . By acting as an inverse agonist, Tiotidine reduces the basal levels of cAMP in cells . This modulation can have downstream effects on various cellular processes regulated by cAMP.

Pharmacokinetics

As a synthetic organic compound , it is expected to have properties that influence its bioavailability and pharmacokinetics

Result of Action

The primary result of Tiotidine’s action is the reduction of basal cAMP levels in cells . This can lead to changes in cellular processes regulated by cAMP. Additionally, Tiotidine’s action can affect the availability of Gs-protein for interaction with other G-protein-coupled receptors .

安全和危害

未来方向

Tiotidine has been found to behave as an inverse agonist, which is a new finding as it was previously described as an H2 antagonist . This finding not only shows that Tiotidine is an H2 inverse agonist in U-937 cells but also provides experimental support for the cubic ternary complex model . This could open up new directions for research into the behavior of Tiotidine and its potential uses.

生化分析

Biochemical Properties

Tiotidine plays a significant role in biochemical reactions by acting as an inverse agonist at the histamine H2 receptor. This receptor is a G-protein-coupled receptor that is involved in the regulation of gastric acid secretion. Tiotidine binds with high affinity to an inactive form of the receptor, leading to a decrease in basal cyclic adenosine monophosphate (cAMP) levels . This interaction is crucial as it helps in understanding the dual behavior of tiotidine, which can act both as an antagonist and an inverse agonist depending on the context .

Cellular Effects

Tiotidine has been observed to influence various cellular processes, particularly in U-937 cells, a human histiocytic lymphoma cell line. It leads to a dose-dependent decrease in basal cAMP levels, which indicates its role in modulating cell signaling pathways . Additionally, tiotidine’s interaction with the histamine H2 receptor affects gene expression and cellular metabolism, further highlighting its impact on cell function .

Molecular Mechanism

The molecular mechanism of tiotidine involves its binding to the histamine H2 receptor, where it acts as an inverse agonist. This binding interaction leads to the inhibition of the receptor’s activity, resulting in a decrease in cAMP levels . The compound’s ability to bind with high affinity to an inactive form of the receptor supports the cubic ternary complex model, which explains the receptor’s dual behavior in the presence of different ligands .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tiotidine have been studied over time to understand its stability and long-term impact on cellular function. Tiotidine has been shown to maintain its inhibitory effect on the histamine H2 receptor over extended periods, indicating its stability in in vitro studies

Dosage Effects in Animal Models

The effects of tiotidine vary with different dosages in animal models. Studies have shown that higher doses of tiotidine result in a more pronounced inhibition of gastric acid secretion . At very high doses, tiotidine may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Tiotidine is involved in metabolic pathways related to the regulation of gastric acid secretion. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its therapeutic potential and effects on metabolic processes.

Transport and Distribution

Within cells and tissues, tiotidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its activity and function . Understanding these transport mechanisms is essential for optimizing tiotidine’s therapeutic applications.

Subcellular Localization

Tiotidine’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. This localization is important for its activity and function, as it ensures that tiotidine interacts with its target receptors and other biomolecules in the appropriate cellular context .

属性

IUPAC Name |

1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDXVAXDYKBWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046341 | |

| Record name | Tiotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69014-14-8 | |

| Record name | Tiotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69014-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiotidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069014148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIOTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZU9AIZ69M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。